3,3-Dimethylpiperidin-4-ol - 373603-88-4

3,3-Dimethylpiperidin-4-ol

Catalog Number: EVT-358889
CAS Number: 373603-88-4
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of Diastereomers: One study describes the synthesis of cis and trans isomers of 1,3-dimethylpiperidin-4-ols and their corresponding acetate, benzilate, and diphenylacetate esters []. This synthesis provides crucial insights into the stereochemistry of these compounds.
  • Chiral Synthesis: Enantioselective synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol, a derivative, was achieved through a three-step procedure utilizing a classical resolution of the racemate []. This approach allows for the specific synthesis of desired enantiomers, crucial for pharmaceutical applications.
  • Multi-step Synthesis: A difluorinated analogue of reduced haloperidol, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, was synthesized as a potential sigma-1 receptor ligand. This multi-step synthesis demonstrates the versatility of 3,3-dimethylpiperidin-4-ol as a scaffold for complex molecule synthesis [].
Molecular Structure Analysis
  • Configurations and Conformations: NMR analysis, specifically examining the 4-methine and 4-hydroxyl proton signals, helped assign configurations and preferred conformations of 1,3-dimethylpiperidin-4-ol and its esters [].
  • Crystal Structures: X-ray diffraction analysis provided detailed insights into the three-dimensional structures of various 3,3-dimethylpiperidin-4-ol derivatives. These analyses reveal key structural features like bond lengths, bond angles, and intermolecular interactions, which are essential for understanding their properties and potential applications [, , , ].
Mechanism of Action

While the mechanism of action of 3,3-dimethylpiperidin-4-ol itself has not been extensively studied, its derivative, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol (2), exhibits sigma-1 receptor agonism and facilitates BDNF release from mouse brain astrocytes []. This suggests that the 3,3-dimethylpiperidin-4-ol scaffold could be a promising starting point for developing novel therapeutics targeting the sigma-1 receptor.

Physical and Chemical Properties Analysis
  • Solubility: The solubility of 3,3-dimethylpiperidin-4-ol derivatives in various solvents can be influenced by the nature of substituents on the piperidine ring. For example, esters of 1,3-dimethylpiperidin-4-ol exhibit varying solubilities depending on the ester moiety [].
  • Stereochemistry: The presence of chiral centers in 3,3-dimethylpiperidin-4-ol derivatives leads to stereoisomerism, impacting their biological activity. Studies have focused on separating and characterizing these stereoisomers, highlighting the importance of stereochemical considerations [, , ].
Applications
  • Pharmaceutical Chemistry: Derivatives of 3,3-dimethylpiperidin-4-ol have been explored as potential therapeutic agents. For example, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol shows promise as a sigma-1 receptor ligand for treating cognitive impairments [].
  • Metabolic Studies: Tritium-labeled derivatives of 3,3-dimethylpiperidin-4-ol-containing compounds are valuable tools for investigating drug metabolism and pharmacokinetic properties [, ].
  • Compound Description: These compounds are acetate esters derived from both the cis and trans isomers of 1,3-dimethylpiperidin-4-ol. They were synthesized and their configurations and preferred conformations were assigned based on their 4-methine and 4-hydroxyl proton NMR characteristics [].
  • Relevance: These compounds are structurally related to 3,3-dimethylpiperidin-4-ol through esterification of the hydroxyl group with acetic acid. The research on these esters provides insights into the conformational preferences of 3,3-dimethylpiperidin-4-ol derivatives [].
  • Compound Description: These compounds are benzilate esters of both cis and trans isomers of 1,3-dimethylpiperidin-4-ol. Their synthesis, configurations, and preferred conformations were studied using NMR spectroscopy [].
  • Relevance: Similar to the acetate esters, these benzilate esters are also derived from 3,3-dimethylpiperidin-4-ol via esterification with benzilic acid, providing further information on the conformational behavior of related compounds [].
  • Compound Description: These compounds represent the diphenylacetate esters of both the cis and trans isomers of 1,3-dimethylpiperidin-4-ol. They were synthesized and analyzed, with their configurations and preferred conformations determined through NMR studies [].
  • Relevance: These diphenylacetate esters, along with the acetate and benzilate esters, contribute to a comprehensive understanding of the stereochemistry and conformational behavior of compounds structurally related to 3,3-dimethylpiperidin-4-ol, specifically through modifications at the hydroxyl group [].

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol

  • Compound Description: This compound is a metabolite (M40) of MLN3897, a CCR1 antagonist. It is formed through N-oxidation of the tricyclic moiety and N-dealkylation of the piperidinyl moiety in MLN3897, followed by further metabolism [].
  • Relevance: This metabolite shares the core piperidine ring structure with 3,3-dimethylpiperidin-4-ol. The presence of the 4-chlorophenyl group at position 4 distinguishes it from the parent compound [].

(R)-(-)-1-Piperidino-3,3-dimethylbutan-2-ol

  • Compound Description: This chiral amino alcohol serves as a catalyst in the Noyori asymmetric alkylation of aldehydes []. It enables the enantioselective synthesis of trans-(S)-4-hexen-3-ol from trans-crotonaldehyde [].
  • Relevance: Although this compound features a butanol moiety instead of a piperidine ring, it is structurally related to 3,3-dimethylpiperidin-4-ol due to the presence of the 3,3-dimethylbutane substructure. The similar spatial arrangement of the hydroxyl group and the two methyl groups in both compounds highlights this relationship [].

cis-2,6-Bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one

  • Compound Description: This compound is a piperidine derivative that has been investigated for its structural, spectroscopic, electronic, and nonlinear optical properties through both experimental and theoretical methods [, ].
  • Relevance: This compound shares the 3,3-dimethylpiperidin-4-one core structure with 3,3-dimethylpiperidin-4-ol. The presence of the two 2-chlorophenyl substituents on positions 2 and 6 of the piperidine ring differentiates it from 3,3-dimethylpiperidin-4-ol [, ].

1-(2-Chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one

  • Compound Description: The crystal structure of this compound has been studied, revealing a slightly distorted boat conformation for the piperidine ring and the presence of weak intramolecular and intermolecular interactions [].

N-((R)-1-((S)-4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

  • Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist that contains a benzamide functional group. It has been tritium-labeled for research purposes [].
  • Relevance: This compound incorporates the 3,3-dimethylpiperidin-4-ol structure within its complex framework, specifically as a (S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl substituent. It highlights the use of 3,3-dimethylpiperidin-4-ol derivatives in medicinal chemistry [].

Properties

CAS Number

373603-88-4

Product Name

3,3-Dimethylpiperidin-4-ol

IUPAC Name

3,3-dimethylpiperidin-4-ol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3

InChI Key

ZCCBPOMEIUZJMR-UHFFFAOYSA-N

SMILES

CC1(CNCCC1O)C

Canonical SMILES

CC1(CNCCC1O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.